![molecular formula C13H18N2 B13260481 4-[(Pentylamino)methyl]benzonitrile](/img/structure/B13260481.png)
4-[(Pentylamino)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Pentylamino)methyl]benzonitrile is an organic compound with the molecular formula C13H18N2 It is a derivative of benzonitrile, where the benzene ring is substituted with a pentylamino group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Pentylamino)methyl]benzonitrile typically involves the reaction of benzonitrile with pentylamine under controlled conditions. One common method is the nucleophilic substitution reaction, where benzonitrile reacts with pentylamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of ionic liquids as solvents and catalysts can enhance the reaction rate and simplify the separation process .
Chemical Reactions Analysis
Types of Reactions: 4-[(Pentylamino)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products:
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-[(Pentylamino)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, coatings, and polymers.
Mechanism of Action
The mechanism of action of 4-[(Pentylamino)methyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Benzonitrile: The parent compound, used as a precursor in various chemical reactions.
4-[(Methylamino)methyl]benzonitrile: A similar compound with a methylamino group instead of a pentylamino group.
4-[(Ethylamino)methyl]benzonitrile: Another derivative with an ethylamino group.
Uniqueness: 4-[(Pentylamino)methyl]benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The longer pentyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it suitable for specific applications .
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
4-[(pentylamino)methyl]benzonitrile |
InChI |
InChI=1S/C13H18N2/c1-2-3-4-9-15-11-13-7-5-12(10-14)6-8-13/h5-8,15H,2-4,9,11H2,1H3 |
InChI Key |
JMUZNQIZWMZPRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


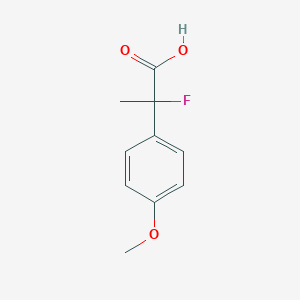
amine](/img/structure/B13260412.png)

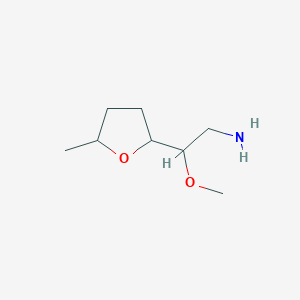
![3-(1,3-Benzothiazol-2-YL)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridin+](/img/structure/B13260430.png)
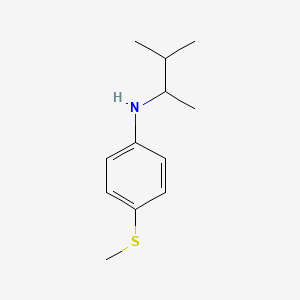
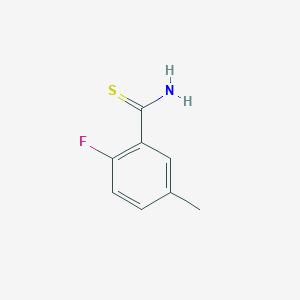

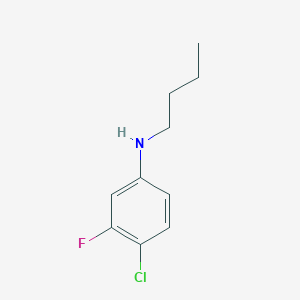
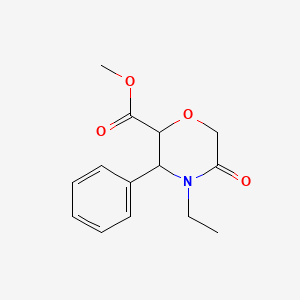
![3-{[(2,4,6-Trimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13260451.png)
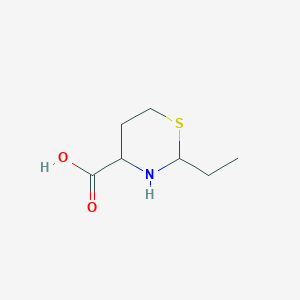
![Spiro[2.4]heptane-4-carboxamide](/img/structure/B13260471.png)
![2-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13260477.png)
